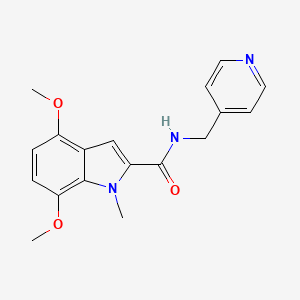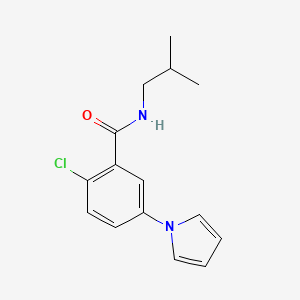![molecular formula C21H28BrN5O2 B11002209 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone](/img/structure/B11002209.png)
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone typically involves multiple steps. One common route starts with the bromination of indole to form 5-bromoindole. This intermediate is then reacted with an appropriate piperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-3-yl)acetamide: Another brominated indole derivative with different functional groups.
5-(5-bromo-1H-indol-1-yl)pentanoic acid: A compound with a similar indole structure but different side chains.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H28BrN5O2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[4-[2-(5-bromoindol-1-yl)acetyl]piperazin-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H28BrN5O2/c1-23-6-10-25(11-7-23)20(28)15-24-8-12-26(13-9-24)21(29)16-27-5-4-17-14-18(22)2-3-19(17)27/h2-5,14H,6-13,15-16H2,1H3 |
InChI Key |
ZJLRIWNJTHOVLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11002137.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11002142.png)
![N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11002146.png)
![N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11002157.png)
methanone](/img/structure/B11002162.png)
![N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002176.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
![4-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B11002187.png)
![N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002195.png)

![Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11002203.png)
